3-Chloro-5-(trifluoromethoxy)phenylacetonitrile

Descripción general

Descripción

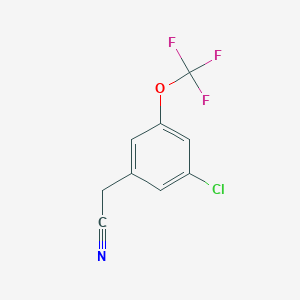

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound characterized by the presence of a chlorine atom, a trifluoromethoxy group, and a nitrile group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:

Halogenation: Chlorination of the phenyl ring to introduce the chlorine atom.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group using trifluoromethanol or related reagents.

Nitrilation: Conversion of the phenyl ring to a nitrile group using cyanation agents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-5-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding acids or esters.

Reduction: Reduction of the nitrile group to amines.

Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: 3-Chloro-5-(trifluoromethoxy)phenylacetic acid.

Reduction: 3-Chloro-5-(trifluoromethoxy)phenylamine.

Substitution: Various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mecanismo De Acción

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is compared with similar compounds such as 3-Chloro-5-(trifluoromethoxy)aniline and 3-Chloro-5-(trifluoromethoxy)cinnamic acid. While these compounds share structural similarities, this compound is unique due to its nitrile group, which imparts distinct chemical and physical properties.

Comparación Con Compuestos Similares

3-Chloro-5-(trifluoromethoxy)aniline

3-Chloro-5-(trifluoromethoxy)cinnamic acid

3-Chloro-5-(trifluoromethoxy)acetophenone

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-Chloro-5-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5ClF3NO and a molecular weight of 235.59 g/mol. This compound has garnered attention due to its unique chemical structure, which includes a chlorophenyl ring, a trifluoromethoxy group, and an acetonitrile moiety. Its properties make it a candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

- Appearance : White solid

- Solubility : Low solubility in water; highly soluble in organic solvents

- Functional Groups : Chlorine and trifluoromethoxy

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with proteins involved in inflammatory pathways and cancer progression. Understanding these interactions is crucial for exploring its potential therapeutic applications.

Binding Affinity

Studies have shown that this compound can form stable complexes with various biological targets. The binding affinity to specific proteins plays a critical role in its biological effectiveness, particularly in modulating inflammatory responses and inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group into the compound enhances its reactivity and biological potency. SAR studies suggest that similar compounds with trifluoromethyl groups demonstrate improved interactions with biological targets compared to their non-fluorinated analogs. For instance, the presence of the trifluoromethyl group has been linked to increased inhibition of certain enzymes involved in neurotransmitter uptake, which can be pivotal in developing drugs targeting neurological disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Chlorobenzyl Cyanide | C8H6ClN | 0.88 |

| 3-Chloro-5-(trifluoromethyl)benzonitrile | C9H5ClF3N | 0.88 |

| 4-Chloro-2-(trifluoromethyl)benzonitrile | C9H6ClF3N | 0.88 |

| 3-Chloro-4-(trifluoromethyl)benzonitrile | C9H6ClF3N | 0.83 |

| 2-Chloro-5-trifluoromethylbenzonitrile | C9H6ClF3N | 0.83 |

The presence of both chlorophenyl and trifluoromethoxy groups distinguishes this compound from others, enhancing its reactivity and potential applications.

Case Studies

- Anti-Cancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-Inflammatory Effects : Research has indicated that this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAROZMXSBSQHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.